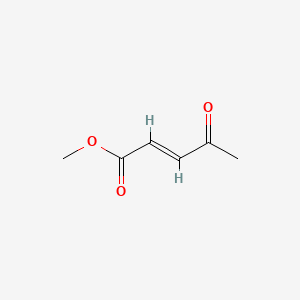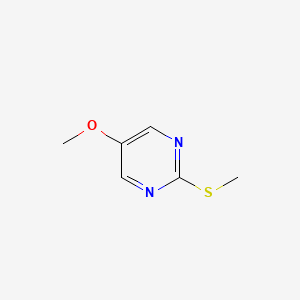
Acetylacrylic Acid Methyl Ester
Overview
Description
Acetylacrylic acid methyl ester (AAME) is a synthetic compound that has been used in a variety of scientific research applications. AAME is a versatile compound that has been used to study biochemical and physiological effects, as well as investigate potential future directions.
Scientific Research Applications
Esterification in Analytical Chemistry
A study by Lillington, Trafford, and Makin (1981) highlights the application of esters, such as acetylacrylic acid methyl ester, in the esterification of steroid carboxylic acid groups for analytical purposes. This method is particularly useful for gas-liquid chromatography, where the formation of esters allows for more accurate analysis of various acids and steroids (Lillington, Trafford, & Makin, 1981).
Biocatalysis and Bioengineering
Research by Rodriguez, Tashiro, and Atsumi (2014) demonstrates the potential of this compound in biocatalysis. They engineered Escherichia coli to produce various esters using acyl-CoA units, highlighting the diverse applications of esters in the flavor, fragrance, cosmetic, solvent, paint, and coating industries (Rodriguez, Tashiro, & Atsumi, 2014).
Enzyme Substrate Specificity
Gertler and Hofmann (1970) investigated acetyl-L-alanyl-L-alanyl-L-alanine methyl ester as a substrate for elastase, demonstrating its specificity and potential application in studying enzyme activation and kinetics. This type of research can provide insights into enzyme behavior and aid in the development of enzyme-based applications (Gertler & Hofmann, 1970).
Photocatalysis in Organic Synthesis
Verma et al. (2017) studied the esterification of acetic acid to methyl acetate using TiO2 nanoparticles under UV light, demonstrating the role of esters in advancing photocatalytic organic synthesis. This research contributes to the development of efficient and low-energy routes for organic synthesis processes (Verma, Kaur, Wanchoo, & Toor, 2017).
Industrial Applications and Biodegradability
Zawada et al. (2017) synthesized a variety of esters derived from natural tartaric acid, including this compound, for use as biodegradable plasticizers in polylactide (PLA). This study highlights the potential of these esters in sustainable chemistry and engineering, offering environmentally friendly alternatives for industrial applications (Zawada et al., 2017).
Mechanism of Action
Target of Action
Acetylacrylic Acid Methyl Ester, similar to acetylsalicylic acid (ASA), primarily targets the cyclooxygenase (COX) enzymes . These enzymes are crucial for the synthesis of prostaglandins and thromboxanes, which play significant roles in inflammation, pain, and fever .
Mode of Action
The compound interacts with its targets by acetylating the hydroxyl of a serine residue in the active site of the COX enzyme . This acetylation results in the irreversible inactivation of the COX enzyme, leading to a decrease in the production of prostaglandins and thromboxanes . This is different from other NSAIDs, which are reversible inhibitors .
Biochemical Pathways
The action of this compound affects the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, the compound reduces the synthesis of prostaglandins and thromboxanes, which are key players in inflammation and clotting . This leads to downstream effects such as reduced inflammation, pain, and fever .
Pharmacokinetics
ASA is rapidly absorbed and transformed into its active metabolite, salicylate, in the stomach, intestinal mucosa, blood, and mainly in the liver . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .
Result of Action
The primary result of the action of this compound is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin and thromboxane synthesis, which are key mediators of these physiological responses .
properties
IUPAC Name |
methyl (E)-4-oxopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVNZYODMKSEPS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020437 | |
| Record name | (E)-3-Acetylacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2833-24-1 | |
| Record name | (E)-3-Acetylacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (E)-4-oxopent-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)




![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)

![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3121349.png)

